molecular formula C16H18ClN3O3S B4962348 N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide

N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide

Cat. No. B4962348
M. Wt: 367.9 g/mol
InChI Key: LNBGBCKZEMAOIC-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules with potential biomedical applications, given its structural motifs like sulfonyl, pyridinyl, and benzyl groups. These features suggest it could interact with biological targets through various mechanisms, such as hydrogen bonding or hydrophobic interactions. However, without specific studies on this compound, the discussion will focus on its synthesis, molecular structure, and general properties inferred from related research.

Synthesis Analysis

Synthesis of complex molecules like N2-(4-chlorobenzyl)-N2-(methylsulfonyl)-N1-(3-pyridinylmethyl)glycinamide often involves multi-step reactions, starting from simpler precursors. Techniques such as the use of directing groups for C-H activation, as described in the synthesis of 2-benzylbenzaldehydes via C(sp3)−H arylation using glycinamide hydrochloride as a directing group, can be relevant (Fei Wen & Zheng Li, 2020)[https://consensus.app/papers/glycinamide-hydrochloride-transient-directing-group-wen/a031ca8c1b7a5da4ac89d5510a8b05df/?utm_source=chatgpt]. Such methodologies could be adapted for constructing the benzylpyridinyl scaffold of the target molecule.

properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-24(22,23)20(11-13-4-6-15(17)7-5-13)12-16(21)19-10-14-3-2-8-18-9-14/h2-9H,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBGBCKZEMAOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide

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